2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound 1, is a novel small molecule that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed their potent antimicrobial properties against various bacteria and fungi. These compounds, through their structural modifications, offer insights into designing new antimicrobial agents with enhanced efficacy (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
The synthesis and evaluation of novel pyridazinone derivatives bearing benzenesulfonamide moiety demonstrated remarkable anticancer activity against various human cancer cell lines. These findings highlight the potential of benzenesulfonamide derivatives in developing new anticancer agents, with certain derivatives showing promise as lead compounds for further drug development (Rathish et al., 2012).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their enzyme inhibitory effects, particularly against carbonic anhydrases. These enzymes are crucial for various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma, epilepsy, and cancer. Research into sulfonamide-based carbonic anhydrase inhibitors continues to provide valuable insights into enzyme function and inhibitor design (Dudutienė et al., 2013).
Synthetic Applications
The versatility of benzenesulfonamides extends into synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. Their reactivity and ability to undergo various chemical transformations make them valuable tools in the development of new synthetic methodologies and the production of novel compounds with potential therapeutic applications (Familoni, 2002).
properties
IUPAC Name |
2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3S/c13-9-3-4-11(10(14)8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGVVDYXBOMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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